![molecular formula C5H6F2IN3 B2784224 1-(Difluoromethyl)-4-iodo-5-methylpyrazol-3-amine CAS No. 2226034-27-9](/img/structure/B2784224.png)
1-(Difluoromethyl)-4-iodo-5-methylpyrazol-3-amine
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Overview
Description
1-(Difluoromethyl)-4-iodo-5-methylpyrazol-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Difluoromethyl-4-iodo-5-methylpyrazole-3-amine or Difluoromethyl-4-iodo-5-methylpyrazol-3-ylamine. It is a pyrazole derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-4-iodo-5-methylpyrazol-3-amine is not fully understood. However, it is believed that this compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have biochemical and physiological effects on various systems in the body. It has been reported to have an effect on the immune system by modulating the production of cytokines. It has also been found to have an effect on the cardiovascular system by reducing blood pressure and improving cardiac function.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(Difluoromethyl)-4-iodo-5-methylpyrazol-3-amine in lab experiments include its potential anti-cancer activity, anti-inflammatory and anti-bacterial properties, and its ability to modulate the immune and cardiovascular systems. However, the limitations of using this compound in lab experiments include its moderate to good yield, which may limit the amount of compound available for experiments, and its potential toxicity, which may require special handling and disposal procedures.
Future Directions
There are several future directions for research on 1-(Difluoromethyl)-4-iodo-5-methylpyrazol-3-amine. One direction is to investigate the mechanism of action of this compound in more detail to understand how it exerts its anti-cancer activity and other effects. Another direction is to explore the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial infections. Additionally, further research could focus on developing more efficient and cost-effective methods for synthesizing this compound.
Synthesis Methods
The synthesis of 1-(Difluoromethyl)-4-iodo-5-methylpyrazol-3-amine has been achieved using different methods. One of the methods involves the reaction of 4-iodo-5-methylpyrazole-3-carboxylic acid with difluoromethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 4-iodo-5-methylpyrazole-3-carboxylic acid with difluoromethylamine hydrochloride in the presence of triethylamine. The yield of the compound obtained from these methods is moderate to good.
Scientific Research Applications
1-(Difluoromethyl)-4-iodo-5-methylpyrazol-3-amine has been found to have potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported to possess anti-cancer activity against various cancer cell lines. It has also shown to inhibit the growth of tumor cells in vivo. Additionally, this compound has been found to have anti-inflammatory and anti-bacterial properties.
properties
IUPAC Name |
1-(difluoromethyl)-4-iodo-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2IN3/c1-2-3(8)4(9)10-11(2)5(6)7/h5H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSJMLWSEXGITR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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